molecular formula C12H9ClO3 B2822697 Methyl 4-chloro-1-hydroxy-2-naphthoate CAS No. 135241-08-6

Methyl 4-chloro-1-hydroxy-2-naphthoate

Cat. No.: B2822697
CAS No.: 135241-08-6
M. Wt: 236.65
InChI Key: YXHHYWLUQOYFSN-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-1-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 135241-08-6 . It has a molecular weight of 236.65 and its IUPAC name is this compound . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H9ClO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,1H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Catalytic Applications

Methyl 4-chloro-1-hydroxy-2-naphthoate and its derivatives demonstrate significant importance in catalysis. For example, its applications in the methylation of 2-naphthol using dimethyl carbonate as a green agent has been explored. Specifically, the study focused on the synthesis of 2-methoxynaphthalene, an intermediate in the production of widely used drugs like naproxen. The study highlighted the use of catalysts based on calcined-hydrotalcite supported on hexagonal mesoporous silica and revealed the catalyst's efficiency in methylation, exhibiting high conversion and selectivity rates under specific conditions. This research underscores the potential of this compound in enhancing catalytic processes, particularly in the production of important pharmaceutical intermediates (Yadav & Salunke, 2013).

Histochemical Applications

This compound and related compounds have been identified as useful reagents in histochemistry, particularly for demonstrating tissue oxidase. The complex naphthols, including derivatives of this compound, have been found to produce highly insoluble dyes that are capable of complexing with various metals, suggesting potential applications in electron microscopy. The histochemical techniques developed using these compounds aim to provide more stable and permanent preparations for tissue analysis (Burstone, 1959).

Pharmacological and Biological Studies

While explicit connections to this compound in pharmacological contexts are limited due to the exclusion of drug use, dosage, and side effects, it's worth noting that its structural analogs and derivatives have been investigated for their biological activities. For instance, compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, structurally similar to this compound, have shown anti-inflammatory properties. This highlights the broader chemical family's relevance in potential therapeutic applications, although direct associations with this compound are not explicitly stated in the context of the exclusion criteria (Goudie et al., 1978).

Liquid Crystalline Properties

In the realm of material science, studies have explored the synthesis, characterization, and liquid crystalline properties of compounds involving this compound derivatives. For instance, research has been conducted on mesogenic homologous series containing a 6-alkoxy 2-naphthoic acid and Schiff base-ester as central linkage, aiming to investigate their mesomorphic behavior. These studies contribute to understanding the material properties and potential applications of these compounds in various technological domains (Thaker et al., 2012).

Safety and Hazards

“Methyl 4-chloro-1-hydroxy-2-naphthoate” is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures if the substance gets on skin or if it is inhaled .

Properties

IUPAC Name

methyl 4-chloro-1-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHHYWLUQOYFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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